MC1R Agonist Potency Comparison: BMS-470539 vs. α-MSH and Setmelanotide
BMS-470539 dihydrochloride exhibits EC50 values of 16.8 nM at human MC1R and 11.6 nM at murine MC1R in cAMP accumulation assays [1]. In comparison, the endogenous agonist α-MSH has a reported Ki of 0.12 nM at human MC1R, and the synthetic peptide setmelanotide (RM-493) has an EC50 of 5.8 nM at human MC1R [2]. While BMS-470539 is less potent than α-MSH in binding affinity, its small-molecule nature confers superior stability and synthetic accessibility compared to peptide agonists like setmelanotide, which may degrade more rapidly in biological media.
| Evidence Dimension | Functional agonism (cAMP accumulation) |
|---|---|
| Target Compound Data | EC50: 16.8 nM (human MC1R), 11.6 nM (murine MC1R) |
| Comparator Or Baseline | α-MSH (Ki: 0.12 nM, human MC1R); Setmelanotide (EC50: 5.8 nM, human MC1R) |
| Quantified Difference | BMS-470539 is 140-fold less potent than α-MSH in binding affinity but 2.9-fold less potent than setmelanotide in functional agonism |
| Conditions | cAMP accumulation assay in CHO-K1 cells expressing human or murine MC1R |
Why This Matters
Potency must be balanced with selectivity and stability; BMS-470539 provides a small-molecule alternative with well-defined pharmacological properties suitable for long-term in vivo studies.
- [1] Kang L, et al. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice. Journal of Leukocyte Biology. 2006;80(4):897-904. View Source
- [2] Anjiechem. Setmelanotide (trifluoroacetate salt) product information. View Source
